![molecular formula C11H15NO3 B2801316 [(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate CAS No. 2155840-31-4](/img/structure/B2801316.png)
[(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate
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Description
[(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate, also known as 3-methylpiperidin-1-yl furan-2-carboxylate, is a synthetic compound that has been used for various scientific research applications. It is an important reagent in organic synthesis and has been used in the synthesis of several biologically active compounds. It has also been used in the preparation of pharmaceutical intermediates, drug precursors, and other compounds. This compound has been studied extensively and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well documented.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. In the context of microbial resistance, these compounds play a crucial role. Let’s focus on the antibacterial activity of (3R)-1-methylpiperidin-3-yl furan-2-carboxylate:
- Applications :
- Novel Antibacterial Agents : Medicinal chemists have been inspired to create innovative antibacterial agents based on furan derivatives. These agents could combat the enduring issue of microbial resistance .
Therapeutic Advantages
Beyond antibacterial activity, (3R)-1-methylpiperidin-3-yl furan-2-carboxylate offers a plethora of therapeutic advantages:
- Other Applications : Furan derivatives have been investigated for anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .
Synthesis Approaches
Understanding the synthesis of (3R)-1-methylpiperidin-3-yl furan-2-carboxylate is crucial for drug development. Researchers employ various methods, including Paal–Knorr and Feist–Bénary synthesis, to create furan derivatives . These approaches contribute to expanding the arsenal of therapeutic agents.
properties
IUPAC Name |
[(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-6-2-4-9(8-12)15-11(13)10-5-3-7-14-10/h3,5,7,9H,2,4,6,8H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNFUDPJGVBBNF-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)OC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-methylpiperidin-3-yl furan-2-carboxylate |
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